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Compound Name: Statine

Cat. No.: B554654

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einfihrung

Pravastatin, ein Inhibitor der HMG-CoA-Reduktase, ist vorrangig fur seine
cholesterinsenkenden Eigenschaften bekannt. Zunehmend riicken jedoch seine pleiotropen,
von der Lipidsenkung unabhangigen Effekte in den Fokus der neurowissenschatftlichen
Forschung. Préklinische Studien haben Uberzeugende Beweise flir die neuroprotektiven
Wirkungen von Pravastatin in verschiedenen Modellen zerebraler Ischamie und anderer
neurologischer Erkrankungen geliefert. Dieser technische Leitfaden fasst die wichtigsten
Erkenntnisse aus diesen Studien zusammen, mit einem Schwerpunkt auf quantitativen Daten,
detaillierten experimentellen Protokollen und den zugrunde liegenden molekularen
Mechanismen.

Quantitative Daten zur Neuroprotektiven Wirkung

Die neuroprotektive Wirksamkeit von Pravastatin wurde in verschiedenen préklinischen
Modellen quantifiziert. Die folgende Tabelle fasst reprasentative Ergebnisse zusammen.
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Tiermodell

Pravastatin-
Dosierung und -
Verabreichung

Wichtigste
Ergebnisse

Referenz

Transiente mittlere
Hirnarterienokklusion
(tMCAO) bei Ratten

0,1,0,5,1und 2
mg/kg, wiederholte
Injektionen 30 Min., 6
Std. und dann taglich
flir 4 Tage nach der

Ischamie

Dosisabhéangige

Reduktion des
Infarktvolumens. Die

grofdte Wirkung wurde

bei 1 mg/kg [2]
beobachtet (60 = 14

mm3 vs. 139 + 14 mm3

in der Kontrollgruppe,
p=0,0004).[1]

tMCAO bei Ratten

Post-ischamische
Verabreichung (6
Stunden nach tMCAO,
dann taglich bis Tag
14)

Signifikante

Verbesserung des
neurologischen
Ergebnisses im 3]
Rotarod-Test und

geringere Infarktgrofie

im Vergleich zur

Kontrollgruppe.[3]

Photothrombotische
Zwei-Venen-Okklusion
(2VO) bei Ratten

1% Pravastatin-
Natrium im Futter fur 2
Wochen vor der

Ischamie

Signifikant

verringertes
Infarktverhéltnis (5,8 + )
3,5% vs. 11,9 + 4,6%

in der Kontrollgruppe,

p <0,01).[4]

Photothrombotische
Zwei-Venen-Okklusion
(2VO0) bei Ratten

1% Pravastatin-
Natrium im Futter fur 2

Wochen vor der

Signifikant verringerte
Anzahl von Bax-

positiven Zellen (30,6
+3,8% vs. 59,6 + [4]
11,1% in der

Ischamie
Kontrollgruppe, p <
0,01).[4]
In-vitro-Modell der 100 nM Pravastatin, Signifikante [5]

transienten mittleren

unmittelbar nach der

Verhinderung des
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Hirnarterienokklusion Ischamie verabreicht Verlusts der MAP-2-
(Isoliertes Immunreaktivitat,
Meerschweinchengehi erhéhte ERK-

rn) Phosphorylierung und

gesteigerte
antioxidative

Gesamtkapazitat.[5]

Detaillierte Experimentelle Protokolle

Fur die Untersuchung der neuroprotektiven Effekte von Pravastatin werden hauptsachlich zwei
tierexperimentelle Modelle verwendet: die transiente mittlere Hirnarterienokklusion (tMCAOQ)
und die photothrombotische kortikale Ischamie.

Protokoll 1: Transiente mittlere Hirnarterienokklusion
(tMCAO) bei Ratten

Dieses Modell simuliert einen ischamischen Schlaganfall durch eine temporare Blockade der
mittleren Hirnarterie.

1. Anasthesie und Vorbereitung:

e Die Ratten werden mit Isofluran (4% zur Induktion, 2% zur Aufrechterhaltung) in einem
Gemisch aus 70% N20 und 30% O2z anésthesiert.[6]

» Die Korpertemperatur wird wéahrend des gesamten Eingriffs auf 37 = 0,5 °C gehalten.[7]

o Ein Mittelschnitt am Hals wird durchgefiihrt, um die Arteria carotis communis (CCA), die
Arteria carotis externa (ECA) und die Arteria carotis interna (ICA) freizulegen.[8]

2. Okklusion:

» Ein Silikon-beschichtetes Monofilament (z. B. 4-0) wird in die ECA eingefihrt und bis zur
inneren Karotisarterie vorgeschoben, um die mittlere Hirnarterie (MCA) zu blockieren.[9]

o Die erfolgreiche Okklusion wird durch Laser-Doppler-Flussmetrie bestatigt (ein Abfall von
~80% des Ausgangswertes).[7]
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Die Dauer der Okklusion variiert je nach Studienprotokoll, tblich sind 30 bis 60 Minuten.[6][8]
[°]

. Reperfusion und Nachsorge:

Nach der festgelegten Okklusionszeit wird das Filament vorsichtig zuriickgezogen, um die
Reperfusion zu ermdglichen.[9]

Die Wunde wird verschlossen und die Tiere werden in einer kontrollierten Umgebung
Uberwacht, bis sie vollstandig aus der Narkose erwacht sind.

. Bewertung des Ergebnisses:

Neurologische Defizite: Werden mit verschiedenen Skalen bewertet, z. B. einem allgemeinen
Neuroscore, dem Balken-Balance-Test und dem Rotarod-Test.[3]

Infarktvolumen: Die Gehirne werden nach einer bestimmten Reperfusionszeit (z. B. 24
Stunden oder 5 Tage) entnommen und in 2 mm dicke koronale Scheiben geschnitten. Die
Scheiben werden mit 2,3,5-Triphenyltetrazoliumchlorid (TTC) geféarbt, das lebensfahiges
Gewebe rot und das infarzierte Gewebe weil3 farbt. Das Infarktvolumen wird dann mittels
Bildanalyse quantifiziert.[1][7]
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Abbildung 1: Experimenteller Arbeitsablauf des tMCAO-Modells.
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Protokoll 2: Photothrombotisches Zwei-Venen-
Okklusions (2VO)-Modell bei Ratten

Dieses Modell induziert einen fokalen kortikalen Infarkt durch photochemische Thrombose von

kortikalen Venen.

1. Anasthesie und Vorbereitung:

Die Tiere werden wie im tMCAO-Protokoll beschrieben anasthesiert.
Der Kopf des Tieres wird in einem stereotaktischen Rahmen fixiert.

Ein Teil der Schadeldecke Uber dem Ziel-Kortexbereich (z. B. sensomotorischer Kortex) wird
ausgedunnt, um eine klare Sicht auf die kortikalen Gefal3e zu erméglichen.[10]

. Induktion der Photothrombose:

Der photosensitive Farbstoff Rose Bengal (z. B. 20-30 mg/kg) wird intravends injiziert.[10]
[11]

Unmittelbar nach der Injektion wird der ausgediinnte Schadelbereich fur eine definierte Zeit
(z. B. 15-20 Minuten) mit einer Kaltlichtquelle oder einem Laser (z. B. 532 nm) beleuchtet.
[10][12]

Die Photoaktivierung von Rose Bengal erzeugt Singulett-Sauerstoff, der die Endothelzellen
schadigt und eine Thrombozytenaggregation und Thrombose in den beleuchteten Gefal3en
auslost.[13]

. Nachsorge und Bewertung:
Die Tiere werden wie im tMCAO-Protokoll nachversorgt.

Die Bewertung des Infarkts erfolgt typischerweise 48 Stunden nach der Induktion durch
histologische Analyse (z. B. Nissl-Farbung) zur Bestimmung des Infarktverhéltnisses.[4]

Immunhistochemie wird verwendet, um spezifische zellulare Prozesse wie Apoptose (z. B.
durch Farbung auf Bax) zu untersuchen.[4]
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Abbildung 2: Experimenteller Arbeitsablauf des 2VO-Modells.

Molekulare Wirkmechanismen

Die neuroprotektiven Effekte von Pravastatin sind multifaktoriell und umfassen anti-
apoptotische, anti-inflammatorische und antioxidative Mechanismen, die Uber verschiedene

Signalwege vermittelt werden.
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Anti-apoptotische Wirkung tber den PI3K/Akt-Signhalweg

Ein zentraler Mechanismus der Neuroprotektion durch Pravastatin ist die Hemmung der
Apoptose. Pravastatin aktiviert den Phosphatidylinositol-3-Kinase (PI13K)/Akt-Signalweg.[4]
Phosphoryliertes Akt wiederum hemmt die Translokation des pro-apoptotischen Proteins Bax
vom Zytoplasma in die Mitochondrien, wodurch die mitochondriale Apoptose-Kaskade
unterbrochen wird.[4]

emmt Translokation

Bax (Zytoplasma)

l

Bax (Mitochondrien)
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Abbildung 3: Anti-apoptotischer PI3K/Akt-Signalweg.

Anti-inflammatorische Wirkung

Zerebrale Ischamie 16st eine starke Entziindungsreaktion aus, die zur sekundaren Schadigung
beitragt. Pravastatin wirkt dieser entgegen, indem es die Expression von pro-inflammatorischen
Zytokinen wie Tumornekrosefaktor-alpha (TNF-a) und Interleukin-6 (IL-6) unterdrickt.[1][4] Die
Reduktion von TNF-a hemmt auch die Induktion von Bax uber den JNK/p38 MAPK-Signalweg
und tragt so zusatzlich zur anti-apoptotischen Wirkung bei.[4]

Antioxidative Wirkung und Verbesserung der
Endothelfunktion

Pravastatin zeigt auch antioxidative Eigenschaften. In einem In-vitro-Modell der zerebralen
Ischamie erh6hte die post-ischamische Gabe von Pravastatin die antioxidative
Gesamtkapazitat der Zellen.[5] Dieser Effekt, zusammen mit der Aktivierung der extrazellular
signalregulierten Kinase (ERK), tragt zur neuronalen Protektion bei.[5] Obwohl die genauen
Mechanismen der antioxidativen Wirkung noch weiter untersucht werden mussen, wird
vermutet, dass sie zur Stabilisierung der Blut-Hirn-Schranke und zur Verbesserung der
Endothelfunktion beitragen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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